
(4E)-3-(Chloromethyl)-4-(pyridin-2-ylmethylene)-isoxazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4E)-3-(Chlorométhyl)-4-(pyridin-2-ylméthylène)-isoxazol-5(4H)-one est un composé organique synthétique qui appartient à la famille des isoxazoles. Les isoxazoles sont des composés hétérocycliques à cinq chaînons contenant un atome d’oxygène et un atome d’azote.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de (4E)-3-(Chlorométhyl)-4-(pyridin-2-ylméthylène)-isoxazol-5(4H)-one implique généralement les étapes suivantes :
Formation du cycle isoxazole : Cela peut être réalisé par cyclisation de précurseurs appropriés, tels que des composés carbonylés α,β-insaturés avec de l’hydroxylamine.
Introduction du groupe chlorométhyle : Cette étape implique la chlorométhylation du cycle isoxazole, qui peut être effectuée à l’aide de réactifs tels que le chlorométhyl méthyl éther ou le formaldéhyde et l’acide chlorhydrique.
Formation du groupe pyridin-2-ylméthylène : Cela peut être réalisé par une réaction de condensation entre le dérivé isoxazole et la pyridine-2-carbaldéhyde en conditions basiques.
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé impliqueraient probablement l’optimisation des voies de synthèse susmentionnées afin d’assurer un rendement et une pureté élevés. Cela peut inclure l’utilisation de réacteurs à écoulement continu, de techniques de purification avancées et de mesures strictes de contrôle de la qualité.
Analyse Des Réactions Chimiques
Types de réactions
(4E)-3-(Chlorométhyl)-4-(pyridin-2-ylméthylène)-isoxazol-5(4H)-one peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour introduire des groupes fonctionnels supplémentaires ou pour modifier les groupes fonctionnels existants.
Réduction : Les réactions de réduction peuvent être utilisées pour convertir le composé en différents dérivés aux propriétés modifiées.
Substitution : Le groupe chlorométhyle peut être substitué par d’autres nucléophiles pour former de nouveaux composés.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium, le trioxyde de chrome et le peroxyde d’hydrogène.
Réduction : Des agents réducteurs tels que le borohydrure de sodium, l’hydrure d’aluminium et lithium et l’hydrogénation catalytique peuvent être utilisés.
Substitution : Les nucléophiles comme les amines, les thiols et les alcools peuvent être utilisés pour les réactions de substitution.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut donner des acides carboxyliques ou des cétones, tandis que les réactions de substitution peuvent produire une variété de dérivés avec différents groupes fonctionnels.
4. Applications de la recherche scientifique
Chimie
En chimie, (4E)-3-(Chlorométhyl)-4-(pyridin-2-ylméthylène)-isoxazol-5(4H)-one peut être utilisé comme élément constitutif pour la synthèse de molécules plus complexes.
Biologie
En recherche biologique, ce composé peut être étudié pour ses activités biologiques potentielles, telles que des propriétés antimicrobiennes, antivirales ou anticancéreuses. Les chercheurs peuvent modifier sa structure pour améliorer son activité et sa sélectivité envers des cibles biologiques spécifiques.
Médecine
En chimie médicinale, (4E)-3-(Chlorométhyl)-4-(pyridin-2-ylméthylène)-isoxazol-5(4H)-one peut être exploré comme composé de tête pour le développement de nouveaux médicaments. Sa capacité à interagir avec les molécules biologiques en fait un candidat prometteur pour la découverte de médicaments.
Industrie
Dans le secteur industriel, ce composé peut être utilisé dans le développement de nouveaux matériaux aux propriétés spécifiques. Par exemple, il peut être incorporé dans les polymères pour améliorer leur résistance mécanique, leur stabilité thermique ou d’autres caractéristiques souhaitées.
Applications De Recherche Scientifique
Chemistry
In chemistry, (4E)-3-(Chloromethyl)-4-(pyridin-2-ylmethylene)-isoxazol-5(4H)-one can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Researchers can modify its structure to enhance its activity and selectivity towards specific biological targets.
Medicine
In medicinal chemistry, this compound can be explored as a lead compound for the development of new drugs. Its ability to interact with biological molecules makes it a promising candidate for drug discovery.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. For example, it can be incorporated into polymers to enhance their mechanical strength, thermal stability, or other desired characteristics.
Mécanisme D'action
Le mécanisme d’action de (4E)-3-(Chlorométhyl)-4-(pyridin-2-ylméthylène)-isoxazol-5(4H)-one dépend de son application spécifique. Dans les systèmes biologiques, il peut interagir avec les enzymes, les récepteurs ou d’autres cibles moléculaires pour exercer ses effets. Les voies exactes impliquées nécessiteraient des études détaillées pour être élucidées.
Comparaison Avec Des Composés Similaires
Composés similaires
Dérivés d’isoxazole : Composés avec des cycles isoxazoles similaires mais des substituants différents.
Dérivés de pyridine : Composés avec des cycles de pyridine et divers groupes fonctionnels.
Composés chlorométhylés : Composés contenant des groupes chlorométhyle liés à différentes structures de base.
Unicité
(4E)-3-(Chlorométhyl)-4-(pyridin-2-ylméthylène)-isoxazol-5(4H)-one est unique en raison de sa combinaison spécifique de groupes fonctionnels et de caractéristiques structurelles. Cette unicité lui permet d’exhiber des propriétés chimiques et biologiques distinctes par rapport à d’autres composés similaires.
Propriétés
Formule moléculaire |
C10H7ClN2O2 |
|---|---|
Poids moléculaire |
222.63 g/mol |
Nom IUPAC |
(4E)-3-(chloromethyl)-4-(pyridin-2-ylmethylidene)-1,2-oxazol-5-one |
InChI |
InChI=1S/C10H7ClN2O2/c11-6-9-8(10(14)15-13-9)5-7-3-1-2-4-12-7/h1-5H,6H2/b8-5+ |
Clé InChI |
GNBAXRVRVCMWTJ-VMPITWQZSA-N |
SMILES isomérique |
C1=CC=NC(=C1)/C=C/2\C(=NOC2=O)CCl |
SMILES canonique |
C1=CC=NC(=C1)C=C2C(=NOC2=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


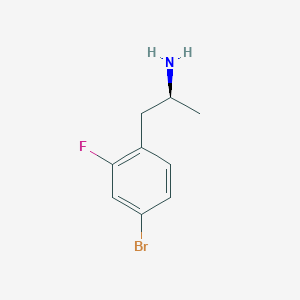

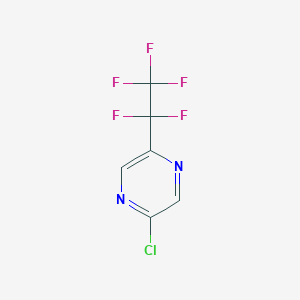
![[(2,3-difluorophenyl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11756913.png)
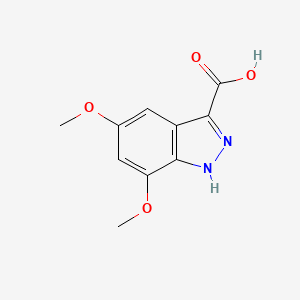
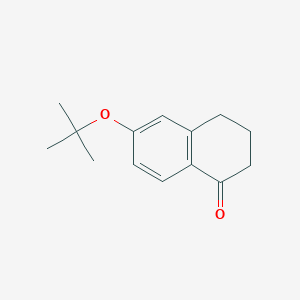

![(2-Aminoethyl)[2-(propylamino)ethyl]amine; silanone](/img/structure/B11756940.png)
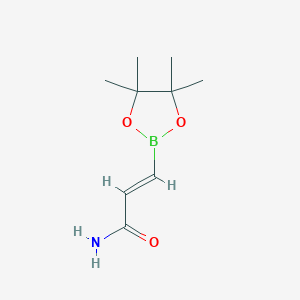
![2-[1-(4-Bromophenyl)cyclopropyl]ethan-1-amine](/img/structure/B11756944.png)
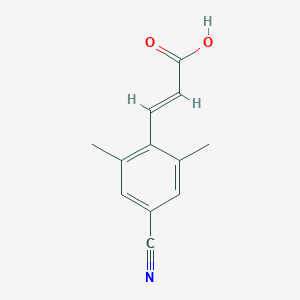

![(7-Methyl-7H-pyrrolo[2,3-b]pyridin-3-yl)boronic acid](/img/structure/B11756960.png)
![3-(Cyclopropylmethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B11756967.png)
